(R)-N-(2-Tolyl) tert-butanesulfinamide
Overview
Description
®-N-(2-Tolyl) tert-butanesulfinamide is an organosulfur compound that belongs to the class of sulfinamides. It is widely used in asymmetric synthesis as a chiral auxiliary, often serving as a chiral ammonia equivalent for the synthesis of amines. This compound is known for its high stereoselectivity and stability, making it a valuable tool in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The enantiopure ®-N-(2-Tolyl) tert-butanesulfinamide can be synthesized through the enantioselective oxidation of di-tert-butyl disulfide to the thiosulfinate, followed by disulfide bond cleavage using lithium amide . The chiral ligand used in this process is typically prepared by condensing an optically pure chiral aminoindanol with 3,5-di-tert-butyl salicylaldehyde .
Industrial Production Methods
In industrial settings, the synthesis of ®-N-(2-Tolyl) tert-butanesulfinamide often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
®-N-(2-Tolyl) tert-butanesulfinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form sulfides.
Substitution: The sulfinamide group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include Grignard reagents, organozinc compounds, organolithium compounds, and enolates . Typical reaction conditions involve the use of solvents like tetrahydrofuran (THF) and temperatures ranging from -78°C to room temperature.
Major Products
The major products formed from these reactions include chiral amines, sulfoxides, and sulfones. These products are often used as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
®-N-(2-Tolyl) tert-butanesulfinamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which ®-N-(2-Tolyl) tert-butanesulfinamide exerts its effects involves its role as a chiral auxiliary. The sulfinamide group acts as a chiral directing group, facilitating the formation of chiral centers in the target molecules. This process involves the coordination of the sulfinamide group with the substrate, followed by nucleophilic addition or substitution reactions .
Comparison with Similar Compounds
Similar Compounds
(S)-N-(2-Tolyl) tert-butanesulfinamide: The enantiomer of ®-N-(2-Tolyl) tert-butanesulfinamide, used in similar applications but with opposite stereochemistry.
tert-Butanesulfinamide: A related compound used as a chiral auxiliary in asymmetric synthesis.
Uniqueness
®-N-(2-Tolyl) tert-butanesulfinamide is unique due to its high stereoselectivity and stability, making it a preferred choice for the synthesis of chiral amines and other nitrogen-containing compounds. Its ability to form stable intermediates and facilitate highly stereoselective reactions sets it apart from other chiral auxiliaries .
Properties
IUPAC Name |
(R)-2-methyl-N-(2-methylphenyl)propane-2-sulfinamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS/c1-9-7-5-6-8-10(9)12-14(13)11(2,3)4/h5-8,12H,1-4H3/t14-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPAHFIJUIGWGS-CQSZACIVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N[S@](=O)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201203124 | |
Record name | [S(R)]-2-Methyl-N-(2-methylphenyl)-2-propanesulfinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201203124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1372133-68-0 | |
Record name | [S(R)]-2-Methyl-N-(2-methylphenyl)-2-propanesulfinamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1372133-68-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [S(R)]-2-Methyl-N-(2-methylphenyl)-2-propanesulfinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201203124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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